N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the class of thiazole derivatives, characterized by a 1,3-thiazole ring fused with an isoindole moiety
Name: N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
Purpose: This compound has garnered interest due to its potential therapeutic applications.
Preparation Methods
The synthesis of this compound involves several steps. Here’s an outline of the synthetic route:
Hydrazinolysis: Starting from a phthalimide derivative, hydrazinolysis yields the deprotected parent compound.
Functionalization: The deprotected compound undergoes various modifications, including methylation, acylation, and carbamoylation.
Final Compound: The resulting compound is N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide.
Chemical Reactions Analysis
Reactions: This compound can participate in various reactions, such as oxidation, reduction, and substitution.
Common Reagents:
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and design related compounds.
Biology: Investigated for potential antimicrobial or antiparasitic properties.
Medicine: Possible applications in drug development.
Industry: Used as a starting material for other compounds.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused thiazole-isoindole structure sets it apart.
Similar Compounds: Related compounds include thiazolethylamines and sulfonamides.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-13-12-28-21(22-13)23-18(25)15-7-8-16-17(11-15)20(27)24(19(16)26)10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,23,25) |
InChI Key |
BUABIFZHBKYBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.